5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)pyridazin-3(2H)-one

SCD1 inhibition Stearoyl-CoA desaturase Metabolic disease

5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)pyridazin-3(2H)-one (CAS 1803561-84-3; synonym CAS 1421047-07-5) is a heterocyclic small molecule featuring a pyridazin-3(2H)-one core substituted at the 5-position with a 4-hydroxypiperidin-1-yl group and at the 2-position with a piperidin-3-yl group. It belongs to the broader chemotype of substituted piperidinyl-pyridazinyl derivatives disclosed as inhibitors of stearoyl-CoA desaturase-1 (SCD1), a microsomal enzyme critical in fatty acid metabolism.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
Cat. No. B13027009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)pyridazin-3(2H)-one
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2C(=O)C=C(C=N2)N3CCC(CC3)O
InChIInChI=1S/C14H22N4O2/c19-13-3-6-17(7-4-13)12-8-14(20)18(16-10-12)11-2-1-5-15-9-11/h8,10-11,13,15,19H,1-7,9H2
InChIKeyGCWRNFLXHUWVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)pyridazin-3(2H)-one: Core Scaffold Identity and Procurement-Relevant Characteristics


5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)pyridazin-3(2H)-one (CAS 1803561-84-3; synonym CAS 1421047-07-5) is a heterocyclic small molecule featuring a pyridazin-3(2H)-one core substituted at the 5-position with a 4-hydroxypiperidin-1-yl group and at the 2-position with a piperidin-3-yl group . It belongs to the broader chemotype of substituted piperidinyl-pyridazinyl derivatives disclosed as inhibitors of stearoyl-CoA desaturase-1 (SCD1), a microsomal enzyme critical in fatty acid metabolism [1]. The compound has a molecular formula of C14H22N4O2 and a molecular weight of 278.35 g/mol, with commercially available purity typically specified at 95% to 98% . This scaffold serves as a key intermediate or reference point within a patent-protected series (US 9,102,669 B2 / WO2013085957A1) assigned to Janssen Pharmaceutica NV [1].

Why Generic Substitution Fails: Structural Specificity Constraints in the 5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)pyridazin-3(2H)-one Chemotype


Within the substituted piperidinyl-pyridazinyl derivative class, small structural variations produce large shifts in SCD1 inhibitory potency, as exemplified by the >100-fold IC50 range observed across close analogs in the Janssen patent series [1]. The target compound’s precise substitution pattern—a 4-hydroxypiperidin-1-yl group at the pyridazinone 5-position combined with a piperidin-3-yl group at N2—defines a distinct pharmacophoric arrangement that cannot be recapitulated by analogs bearing pyrrolidine, methoxy, or halogen substituents at equivalent positions [2]. Generic interchange with a structurally related pyridazinone risks introducing an uncharacterized SCD1 potency drift, altered selectivity against the SCD2 isoform, or divergent physicochemical properties affecting solubility and permeability [1][2]. Procurement decisions must therefore be anchored to the specific CAS identity rather than compound-class generalities.

Quantitative Differentiation Evidence for 5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)pyridazin-3(2H)-one Against Closest Analogs


SCD1 Cellular Inhibitory Potency: Target Compound vs. Representative Pyridazinone Series Member

A structurally related compound from the same US 9,102,669 patent series, bearing a 4-hydroxypiperidin-1-yl-pyridazinone core, exhibited an IC50 of 12 nM against SCD1 in human A431 cells measured by [13C]-palmitic acid-to-[13C]-palmitoleic acid conversion after 4 hours by LC/MS [1]. This value positions the chemotype among the more potent pyridazinone-based SCD1 inhibitors. The target compound, while not individually reported with an IC50 in public sources, shares the identical core scaffold. For procurement comparison, alternative SCD1 inhibitor scaffolds such as MK-8245 (liver-targeted, IC50 = 1 nM for human SCD1) exhibit higher potency but fundamentally different tissue-targeting and physicochemical profiles .

SCD1 inhibition Stearoyl-CoA desaturase Metabolic disease

Structural Uniqueness vs. Closest Literature Analog: 5-(3-Hydroxypyrrolidin-1-yl)-2-(piperidin-3-yl)pyridazin-3-one

The closest publicly cataloged analog is 5-(3-hydroxypyrrolidin-1-yl)-2-(piperidin-3-yl)pyridazin-3-one (CAS 1807901-50-3), which differs by replacing the 4-hydroxypiperidine ring with a 3-hydroxypyrrolidine ring at the pyridazinone 5-position [1]. This pyrrolidine-to-piperidine ring contraction alters ring size (5-membered vs. 6-membered), hydrogen-bond donor/acceptor geometry, and conformational flexibility, all of which are critical determinants of target binding and selectivity [2]. The target compound's 4-hydroxypiperidine substituent provides an additional methylene unit that can influence lipophilicity (calculated logP shift of approximately +0.5 to +0.8 relative to the pyrrolidine analog) and may modulate metabolic stability through altered CYP oxidation susceptibility [2].

Medicinal chemistry Structure-activity relationship Heterocyclic chemistry

Commercial Purity and Identity Specification: Target Compound vs. Carbonic Acid Salt Form

The target compound 5-(4-hydroxypiperidin-1-yl)-2-(piperidin-3-yl)pyridazin-3(2H)-one (CAS 1803561-84-3) is commercially available as the free base with specified purity of 98% . A distinct carbonic acid salt form is marketed under CAS 1803561-85-4 with molecular formula C15H24N4O5 and molecular weight 340.38 g/mol . The free base form (MW 278.35 g/mol) provides a 62.03 g/mol lower formula weight, which translates to a 22.3% higher molar potency on a weight basis if both forms exhibit equivalent intrinsic activity. The salt form introduces a carbonic acid counterion that may alter solubility, hygroscopicity, and long-term storage stability . Procurement specification must differentiate these two CAS entities to avoid unintended stoichiometry errors in biological assay preparation.

Chemical procurement Quality control Salt form selection

Patent-Defined SCD1 Inhibitor Scope: Compound Positioning Within the Janssen Pyridazinyl Series

The compound falls within the generic Markush structure of Formula (I) in US 9,102,669 B2, which claims piperidinyl-pyridazinyl derivatives wherein R1 is a bicyclic heteroaryl, R3 is a substituted aryl/heteroaryl, and the pyridazinone core bears specific substitution patterns [1]. The patent exemplifies compounds with SCD1 IC50 values spanning from sub-nanomolar to >1,000 nM across human A431 cell and mouse liver microsome assays [1]. The target compound's 4-hydroxypiperidin-1-yl moiety at the pyridazinone 5-position represents a specific embodiment distinct from the more extensively exemplified 4-bicyclic heteroaryl-piperidine series described in the companion publication (Bioorg. Med. Chem. Lett. 2014), where pyridazine-based analogs bearing indoline, indazole, or benzoisoxazole groups at R1 achieved SCD1 IC50 values as low as 1.4 nM with oral bioavailability demonstrated in Zucker fa/fa rat models [2].

Intellectual property SCD1 inhibitor Patent landscape

Recommended Application Scenarios for 5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)pyridazin-3(2H)-one in Research and Industrial Settings


SCD1 Inhibitor Scaffold-Hopping and Structure-Activity Relationship (SAR) Library Synthesis

The compound serves as a versatile synthetic intermediate for exploring pyridazinone-based SCD1 inhibitors, where the 4-hydroxypiperidin-1-yl group at the 5-position and the piperidin-3-yl group at N2 provide two distinct vectors for further derivatization. As demonstrated by the Janssen patent series (US 9,102,669 B2), small modifications at these positions produce large potency shifts (spanning >100-fold IC50 range), making this scaffold a productive starting point for SAR exploration [1]. The commercial availability of the free base at 98% purity enables reproducible library synthesis without the stoichiometric corrections required for salt forms .

Physicochemical Comparator in SCD1 Inhibitor Lead Optimization Programs

When benchmarked against the more lipophilic bicyclic heteroaryl-piperidine SCD1 inhibitors (e.g., Bioorg. Med. Chem. Lett. 2014 lead compound 3e), the target compound's 4-hydroxypiperidine moiety introduces a hydrogen-bond donor that can modulate logD, aqueous solubility, and CYP-mediated metabolism [1]. Procurement of this specific scaffold allows medicinal chemistry teams to systematically probe the impact of replacing a bicyclic heteroaryl-piperidine (logD ~3-4) with a monocyclic hydroxypiperidine (predicted logD reduction of 1-2 units) while maintaining the pyridazinone core pharmacophore.

Freedom-to-Operate Reference Standard for Piperidinyl-Pyridazinyl SCD1 Inhibitor Patent Landscape Analysis

The compound represents a specific embodiment within the generic Formula (I) of granted US patent 9,102,669 B2 (Janssen Pharmaceutica NV) [1]. Its CAS-registered identity and commercial availability make it a tangible reference standard for evaluating the scope and enablement of claims in the piperidinyl-pyridazinyl SCD1 inhibitor patent family, which is relevant for competitive intelligence and FTO assessments in metabolic disease drug discovery.

Analytical Method Development and Reference Material for Pyridazinone Quantification

With a defined molecular formula (C14H22N4O2; MW 278.35 g/mol) and commercial availability at 98% purity [1], the compound is suitable as a reference standard for developing and validating LC-MS or HPLC-UV analytical methods for quantifying pyridazinone-containing compounds in biological matrices or synthetic reaction mixtures. The presence of both UV-active pyridazinone chromophore and the basic piperidine nitrogen facilitates detection by multiple analytical modalities.

Quote Request

Request a Quote for 5-(4-Hydroxypiperidin-1-yl)-2-(piperidin-3-yl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.